(E)-oct-2-enoyl Chloride

Catalog No.
S14395694
CAS No.
M.F
C8H13ClO
M. Wt
160.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(E)-oct-2-enoyl Chloride

Product Name

(E)-oct-2-enoyl Chloride

IUPAC Name

(E)-oct-2-enoyl chloride

Molecular Formula

C8H13ClO

Molecular Weight

160.64 g/mol

InChI

InChI=1S/C8H13ClO/c1-2-3-4-5-6-7-8(9)10/h6-7H,2-5H2,1H3/b7-6+

InChI Key

SUHXRRRGYUULBU-VOTSOKGWSA-N

Canonical SMILES

CCCCCC=CC(=O)Cl

Isomeric SMILES

CCCCC/C=C/C(=O)Cl

(E)-oct-2-enoyl chloride is an organic compound characterized by the presence of both an alkene and an acyl chloride functional group. Its molecular formula is C8H13ClOC_8H_{13}ClO, and it is classified as a vinyl chloride derivative. This compound features a double bond between the second and third carbon atoms in the octane chain, which is crucial for its reactivity and applications in organic synthesis. The presence of the acyl chloride group enhances its electrophilicity, making it a versatile intermediate in various

, primarily due to its reactive acyl chloride functional group. Some notable reactions include:

  • Nucleophilic Acyl Substitution: The acyl chloride can react with nucleophiles such as alcohols or amines to form esters or amides, respectively. This reaction typically proceeds via a mechanism involving the formation of a tetrahedral intermediate followed by elimination of hydrochloric acid.
  • Electrophilic Addition: The double bond in (E)-oct-2-enoyl chloride can undergo electrophilic addition reactions. For instance, it can react with hydrogen halides to yield haloalkanes or with water to form the corresponding carboxylic acid.
  • Michael Addition: This compound can act as a Michael acceptor in conjugate addition reactions with nucleophiles, leading to the formation of more complex molecules.

Research indicates that (E)-oct-2-enoyl chloride and its derivatives exhibit various biological activities. These compounds have been studied for their potential antimicrobial properties and their role as intermediates in the synthesis of biologically active molecules. The reactivity of the acyl chloride group allows for the introduction of diverse functional groups, which can enhance biological activity.

The synthesis of (E)-oct-2-enoyl chloride typically involves the conversion of (E)-oct-2-enoic acid into its corresponding acyl chloride. This transformation can be achieved using reagents such as thionyl chloride or oxalyl chloride under controlled conditions. The general procedure includes:

  • Dissolving (E)-oct-2-enoic acid in an appropriate solvent.
  • Adding thionyl chloride dropwise while stirring at room temperature.
  • Heating the reaction mixture to facilitate the conversion.
  • Removing excess thionyl chloride under reduced pressure to obtain pure (E)-oct-2-enoyl chloride.

(E)-oct-2-enoyl chloride is utilized in various applications, particularly in organic synthesis. Its primary applications include:

  • Synthesis of Esters and Amides: Due to its reactivity as an acyl chloride, it serves as a building block for synthesizing esters and amides used in pharmaceuticals and agrochemicals.
  • Intermediate in Organic Synthesis: It acts as an important intermediate for synthesizing more complex organic molecules, including natural products and bioactive compounds.

Interaction studies involving (E)-oct-2-enoyl chloride focus on its reactivity with nucleophiles and other electrophiles. These studies help elucidate the mechanisms behind its chemical behavior and potential biological interactions. For example, research has shown that this compound can interact with various nucleophiles leading to different product formations, which are essential for understanding its role in synthetic pathways.

Several compounds share structural similarities with (E)-oct-2-enoyl chloride, including:

Compound NameMolecular FormulaKey Features
(E)-hex-2-enoyl chlorideC6H11ClOShorter carbon chain; similar reactivity
(E)-dec-2-enoyl chlorideC10H17ClOLonger carbon chain; used in similar reactions
(E)-but-2-enoyl chlorideC4H7ClOSmaller size; simpler derivatives

Uniqueness

(E)-oct-2-enoyl chloride is unique due to its specific carbon chain length and double bond configuration, which influence its reactivity profile and application potential compared to shorter or longer chain analogs. Its ability to serve as a versatile intermediate distinguishes it from simpler compounds like (E)-but-2-enoyl chloride, while still retaining essential chemical properties found in related compounds like (E)-hex-2-enoyl chloride.

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

160.0654927 g/mol

Monoisotopic Mass

160.0654927 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-10

Explore Compound Types